In Vivo Tumor Growth Inhibition (TGI): Trastuzumab-PNU-EDA-Gly5 vs. Kadcyla (T-DM1)
An ADC constructed with Trastuzumab and the PNU-EDA-Gly5 linker-payload demonstrated superior tumor growth inhibition compared to the clinically approved ADC Kadcyla (ado-trastuzumab emtansine) in an EMT6 mouse model expressing human HER2. The PNU-EDA-Gly5 ADC achieved a TGI of approximately 100% at Day 60 with a dose of 1 mg/kg, administered twice, whereas Kadcyla required a 15 mg/kg dose to achieve a comparable effect [1].
| Evidence Dimension | In vivo tumor growth inhibition (TGI) at Day 60 |
|---|---|
| Target Compound Data | ≈ 100.00% TGI at 1 mg/kg (two doses, day 13 and 20) |
| Comparator Or Baseline | Kadcyla (ado-trastuzumab emtansine): comparable TGI at 15 mg/kg |
| Quantified Difference | PNU-EDA-Gly5 ADC achieved similar or better TGI at a 15-fold lower dose (1 mg/kg vs. 15 mg/kg) |
| Conditions | EMT6 mouse breast cancer cells expressing human HER2, implanted into Balb/c mice. Treatment on day 13 and day 20 by intravenous injection. |
Why This Matters
This 15-fold dose reduction for equivalent efficacy indicates a significantly higher therapeutic index and potential for lower systemic toxicity, a critical factor in selecting a linker-payload for ADC development.
- [1] ADCDB. (n.d.). Trastuzumab-PNUEDAGly5 ADC Information. Retrieved from https://adcdb.idrblab.net/data/adc/details/DRG0AVDEL View Source
